7-(4-methoxyphenyl)-12,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one
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Overview
Description
7-(4-methoxyphenyl)-12,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a combination of sulfur and oxygen atoms, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-12,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core tetracyclic structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the methoxyphenyl group: This step usually involves a nucleophilic substitution reaction, where a methoxyphenyl group is introduced to the core structure.
Incorporation of sulfur and oxygen atoms: This is typically done through oxidation and reduction reactions, using reagents such as sulfur dichloride and hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-12,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives, using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a promising candidate for the development of new drugs.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in applications such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-12,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one involves its interaction with specific molecular targets. These interactions can include:
Enzyme inhibition: The compound can bind to the active site of enzymes, preventing them from catalyzing their reactions.
Receptor binding: The compound can interact with cell surface receptors, modulating their activity and triggering specific cellular responses.
Pathway modulation: The compound can influence various biochemical pathways, altering the levels of specific metabolites and proteins.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- 7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one
Uniqueness
The uniqueness of 7-(4-methoxyphenyl)-12,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one lies in its specific combination of sulfur and oxygen atoms within a tetracyclic framework. This structure imparts unique chemical properties that are not found in other similar compounds, making it valuable for a wide range of scientific applications.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-12,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-19(2)8-12-13(9-26-19)28-16-14(12)15(24)22(17-20-21-18(27)23(16)17)10-4-6-11(25-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERKAIJTVDRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NNC(=S)N34)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362023 |
Source
|
Record name | AC1LQRZE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5916-72-3 |
Source
|
Record name | AC1LQRZE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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